molecular formula C25H29O2P B15250780 Phosphonium, ethyltris(4-methylphenyl)-, acetate CAS No. 149990-48-7

Phosphonium, ethyltris(4-methylphenyl)-, acetate

Cat. No.: B15250780
CAS No.: 149990-48-7
M. Wt: 392.5 g/mol
InChI Key: TXVGXTHMPVOUBI-UHFFFAOYSA-M
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Description

Phosphonium, ethyltris(4-methylphenyl)-, acetate is a quaternary phosphonium salt with the formula [(4-methyl-C₆H₄)₃P-CH₂CH₃]⁺·CH₃COO⁻. The ethyl group and three 4-methylphenyl substituents confer steric bulk and moderate electron-donating properties to the phosphorus center, while the acetate counterion enhances solubility in polar solvents. This compound is structurally related to Wittig and Horner-Wadsworth-Emmons (HWE) reagents, which are pivotal in olefination reactions for synthesizing alkenes .

Synthetic routes often involve alkylation of tris(4-methylphenyl)phosphine with ethyl halides, followed by anion exchange to replace halides (e.g., bromide or iodide) with acetate. For example, analogous phosphonium bromides (e.g., ethyltris(4-methylphenyl)phosphonium bromide) are synthesized via refluxing alkyl halides with triphenylphosphine in acetonitrile, followed by solvent evaporation and recrystallization . The acetate variant may be prepared by metathesis with silver acetate or via ion-exchange resins.

Properties

CAS No.

149990-48-7

Molecular Formula

C25H29O2P

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl-tris(4-methylphenyl)phosphanium;acetate

InChI

InChI=1S/C23H26P.C2H4O2/c1-5-24(21-12-6-18(2)7-13-21,22-14-8-19(3)9-15-22)23-16-10-20(4)11-17-23;1-2(3)4/h6-17H,5H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

TXVGXTHMPVOUBI-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, ethyltris(4-methylphenyl)-, acetate typically involves the reaction of ethyltris(4-methylphenyl)phosphine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:

[ \text{Ethyltris(4-methylphenyl)phosphine} + \text{Acetic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the pure phosphonium salt. The use of advanced techniques like chromatography may also be employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, ethyltris(4-methylphenyl)-, acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may yield phosphines .

Scientific Research Applications

Phosphonium, ethyltris(4-methylphenyl)-, acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonium, ethyltris(4-methylphenyl)-, acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use as a catalyst in chemical reactions or its potential therapeutic effects in biological systems .

Comparison with Similar Compounds

Counterion Effects: Acetate vs. Halides

Key Compounds for Comparison :

  • Ethyltris(4-methylphenyl)phosphonium bromide
  • Ethyltriphenylphosphonium bromide
Property Ethyltris(4-methylphenyl)phosphonium Acetate Ethyltris(4-methylphenyl)phosphonium Bromide Ethyltriphenylphosphonium Bromide
Counterion Acetate (CH₃COO⁻) Bromide (Br⁻) Bromide (Br⁻)
Solubility High in polar aprotic solvents (e.g., DMF) Moderate in acetonitrile, low in ethyl acetate High in polar solvents
Reactivity Acetate may act as a mild base or nucleophile Bromide is inert in most reactions Bromide stabilizes ylides
Applications Suitable for reactions requiring polar media Common in Wittig reactions Standard for ylide generation

The acetate counterion improves solubility in organic polar solvents compared to bromide, facilitating reactions in non-aqueous media. However, bromide salts are more widely used in Wittig reactions due to their stability and ease of ylide formation .

Substituent Effects: Aryl Group Variations

Key Compounds :

  • Ethyltriphenylphosphonium bromide
  • Ethyltris(4-methylphenyl)phosphonium acetate

The 4-methylphenyl groups in the acetate derivative increase steric hindrance compared to unsubstituted triphenylphosphonium salts. This hindrance slows ylide formation but enhances selectivity in sterically demanding olefinations. For instance, tris(4-methylphenyl) derivatives may favor less hindered aldehydes in HWE reactions, as seen in the synthesis of retinyl acetates with high (E)/(Z) ratios .

Stability and Handling

Acetate salts are less hygroscopic than halides, improving shelf life. However, they may decompose under acidic conditions due to acetate protonation. Bromide salts are more thermally stable, as evidenced by their use in refluxing acetonitrile during synthesis .

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